REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([N+]([O-])=O)[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.[NH2:29][C:30]1[CH:35]=[C:34]([F:36])[C:33]([OH:37])=[C:32]([F:38])[CH:31]=1>CS(C)=O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([O:37][C:33]2[C:34]([F:36])=[CH:35][C:30]([NH2:29])=[CH:31][C:32]=2[F:38])[CH:3]=1 |f:1.2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
664 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)NC=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
877 mg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
915 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC(=C(C(=C1)F)O)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered off with suction through CELITE (diatomaceous earth)
|
Type
|
WASH
|
Details
|
the filtercake is washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted three times with sat. sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silical gel 60, mobile phase: DCM:methanol=50:1)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C2C(=N1)NC=C2)OC2=C(C=C(C=C2F)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |